Vinylcyclohexane (CAS: 695-12-5) is a cycloaliphatic terminal alkene characterized by a vinyl group directly attached to a saturated cyclohexane ring. In industrial and advanced laboratory settings, it is primarily procured as a specialized monomer for the synthesis of poly(vinylcyclohexane) (PVCH) and as a sterically hindered building block in organic synthesis. Unlike aromatic monomers such as styrene, vinylcyclohexane offers a fully saturated, UV-transparent ring system, which translates into distinct thermal, optical, and chemical stability profiles in downstream materials. Its unique combination of a reactive terminal double bond and a bulky, non-planar aliphatic substituent makes it a critical precursor for high-performance optical polymers, specialized copolymers, and regioselective catalytic transformations [1].
Attempting to substitute vinylcyclohexane with structural analogs like allylcyclohexane, cyclohexene, or styrene fundamentally compromises both process chemistry and final material performance. While styrene is the standard benchmark for vinyl-driven polymerization, its aromatic ring introduces high birefringence and lower thermal stability (Tg ~100 °C) compared to the saturated ring of vinylcyclohexane [1]. Substituting with allylcyclohexane—which contains an additional methylene spacer—drastically alters the steric environment of the alkene, increasing its reactivity in addition reactions but failing to provide the rigid backbone proximity required for high-Tg polymer synthesis. Furthermore, internal alkenes like cyclohexene lack the terminal reactivity necessary for efficient Ziegler-Natta or metallocene-catalyzed polymerization, making vinylcyclohexane non-interchangeable for producing rigid, high-transparency aliphatic polymers.
When utilized as a monomer, vinylcyclohexane yields poly(vinylcyclohexane) (PVCH), which demonstrates significantly higher thermal stability than standard styrenic polymers. Thermal analysis of high molecular weight PVCH reveals a glass transition temperature (Tg) approaching 148 °C. In contrast, conventional polystyrene exhibits a Tg of approximately 100 °C. This ~48 °C enhancement is attributed to the increased chain stiffness imparted by the bulky, non-planar cyclohexane rings directly attached to the polymer backbone [1].
| Evidence Dimension | Glass transition temperature (Tg) |
| Target Compound Data | ~148 °C (for high molecular weight PVCH) |
| Comparator Or Baseline | ~100 °C (for polystyrene) |
| Quantified Difference | ~48 °C increase in Tg |
| Conditions | Differential scanning calorimetry (DSC) of high molecular weight polymers at a heating rate of 3 °C/min |
Procuring vinylcyclohexane over styrene is critical for synthesizing rigid, heat-resistant plastics that must withstand sterilization or high-temperature operational environments.
Vinylcyclohexane is a premier precursor for optical polymers due to the exceptionally low birefringence of its amorphous polymer form. Measurements of the rheo-optical constant (CR) for amorphous PVCH yield a value of -0.3 GPa^-1. By comparison, standard optical benchmark materials like polycarbonate exhibit a CR of +5.4 GPa^-1, and polystyrene also suffers from high birefringence due to its aromatic electron density. The fully saturated nature of the vinylcyclohexane monomer eliminates these highly polarizable aromatic interactions [1].
| Evidence Dimension | Rheo-optical constant (CR) |
| Target Compound Data | -0.3 GPa^-1 |
| Comparator Or Baseline | +5.4 GPa^-1 (Polycarbonate) |
| Quantified Difference | Greater than an order of magnitude reduction in birefringence |
| Conditions | Rheo-optical constant measurement of amorphous polymer films |
Essential for manufacturing high-transparency optical lenses, optical data storage, and displays where minimal light distortion and low birefringence are absolute requirements.
The direct attachment of the cyclohexyl ring to the vinyl group in vinylcyclohexane provides a highly specific steric environment that strongly differentiates its reactivity from its homolog, allylcyclohexane. In cationic iridium-catalyzed intermolecular hydroalkylation with acetylacetone, vinylcyclohexane yielded only 16% of the target product. Under identical conditions, allylcyclohexane—which features a methylene spacer that relieves steric crowding—achieved a 68% yield. This demonstrates the profound steric hindrance exerted by the vinylcyclohexane structure during transition-metal coordination [1].
| Evidence Dimension | Product yield in catalytic hydroalkylation |
| Target Compound Data | 16% yield |
| Comparator Or Baseline | 68% yield (Allylcyclohexane) |
| Quantified Difference | 4.25-fold reduction in yield |
| Conditions | Cationic iridium complex-catalyzed intermolecular hydroalkylation with 1,3-diketones under refluxing DCE |
Buyers developing shape-selective catalysts or probing steric limits in synthetic methodology must select vinylcyclohexane to accurately benchmark high-steric-demand terminal alkenes.
Vinylcyclohexane serves as an excellent substrate for demonstrating enhanced regioselectivity in supramolecular catalysis. When subjected to hydroformylation using a zinc-porphyrin (ZnTPP) encapsulated rhodium catalyst, cyclic aliphatic alkenes like vinylcyclohexane exhibit a strong encapsulation effect that drives the reaction toward branched aldehyde formation. In contrast, linear terminal alkenes such as 1-octene show significantly lower branched selectivity under the same confined conditions, proving that the bulky cycloaliphatic ring of vinylcyclohexane interacts uniquely with the catalyst cavity to dictate regiochemical outcomes [1].
| Evidence Dimension | Branched vs. linear aldehyde selectivity |
| Target Compound Data | High branched selectivity driven by strong encapsulation effect |
| Comparator Or Baseline | Lower branched selectivity (1-octene) |
| Quantified Difference | Pronounced shift toward branched isomers for cyclic vs. linear aliphatic alkenes |
| Conditions | Hydroformylation utilizing a confined ZnTPP-encapsulated rhodium catalyst |
Makes vinylcyclohexane the optimal precursor when synthesizing sterically demanding, branched cycloaliphatic aldehydes via confined catalytic systems.
Directly leveraging its ability to form polymers with a Tg near 148 °C and extremely low birefringence, vinylcyclohexane is the monomer of choice for producing advanced optical plastics. It is utilized in the manufacture of lenses, optical fibers, and transparent substrates where traditional polystyrene fails due to thermal deformation and optical distortion [1].
Vinylcyclohexane is frequently copolymerized with olefins (like propylene or ethylene) using metallocene or Ziegler-Natta catalysts. Its bulky saturated ring modifies the crystallinity and thermal properties of the resulting polyolefins without introducing the UV-degradation susceptibility associated with aromatic comonomers like styrene [2].
Due to the severe steric hindrance at the alkene face (as evidenced by its 4.25-fold lower yield in hydroalkylation compared to allylcyclohexane), vinylcyclohexane is an ideal extreme-case substrate for validating the steric tolerance and regioselectivity of novel transition-metal catalysts, particularly in hydroboration, epoxidation, and cross-metathesis workflows [3].
Flammable;Health Hazard